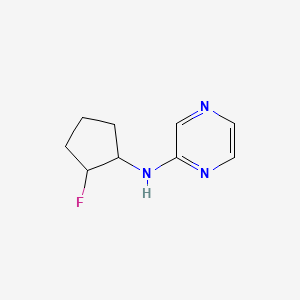

N-(2-fluorocyclopentyl)pyrazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorocyclopentyl)pyrazin-2-amine, also known as FCPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a cyclopentylpyrazinamine derivative that has shown promising results in various studies. In

科学的研究の応用

Regioselective Synthesis and Fluorescence Applications

Research has shown a chemo- and regioselective copper-catalyzed amination process for producing N-aryl and N-alkyl anthranilic acid derivatives, with yields up to 99%. Notably, N-(1-Pyrene)anthranilic acid, derived through similar processes, has been utilized in metal ion-selective fluorosensing, highlighting the compound's relevance in developing selective fluorescence quenching applications in the presence of specific metal ions like Hg(II) Wolf et al., 2006.

Pyrazole Derivatives for Drug Discovery

The broad spectrum of physiological and pharmacological activities of pyrazole derivatives, as reported in several studies, underscores their potential in drug discovery. These compounds have been identified for their diverse functionality and have been targeted for the discovery of new drugs, offering opportunities to exploit their therapeutic properties Ansari et al., 2017.

Enzymatic Synthesis of Pyrazine Derivatives

A novel enzymatic mechanism by Pseudomonas fluorescens for synthesizing monocyclic pyrazines has been discovered, showcasing a unique method for pyrazine derivative synthesis from natural α-amino acids. This process involves decarboxylation and acetyl transfer, leading to the production of compounds like 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine, which may have implications for enzymatic synthesis strategies Masuo et al., 2020.

Antibacterial Agents and DNA Gyrase Interaction

The development of fluoro-substituted amines, specifically targeting the binding with bacterial DNA gyrase, has been explored to form ternary complexes crucial for the activity of certain antibacterial agents. This highlights the role of substituted pyridines, including N-(2-fluorocyclopentyl)pyrazin-2-amine derivatives, in enhancing the efficacy of treatments against bacterial infections Li et al., 1998.

Synthesis of Fluorinated Pyrazoles

The development of 3-amino-4-fluoropyrazoles through a novel synthetic strategy involving monofluorination and condensation with hydrazines underscores the importance of fluorinated pyrazoles in medicinal chemistry. These compounds serve as valuable building blocks for further functionalization and drug development processes Surmont et al., 2011.

特性

IUPAC Name |

N-(2-fluorocyclopentyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-7-2-1-3-8(7)13-9-6-11-4-5-12-9/h4-8H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSBNGBRZPAPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorocyclopentyl)pyrazin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)

![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)

![6-Methyl-3-[(2-pyridylamino)methylene]pyran-2,4-dione](/img/structure/B2942572.png)

![1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2942578.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)

![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)

![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)